Cas no 1805280-05-0 (Methyl 4-(bromomethyl)-3-chloro-2-(difluoromethyl)pyridine-6-carboxylate)

Methyl 4-(bromomethyl)-3-chloro-2-(difluoromethyl)pyridine-6-carboxylate Chemical and Physical Properties
Names and Identifiers
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- Methyl 4-(bromomethyl)-3-chloro-2-(difluoromethyl)pyridine-6-carboxylate
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- Inchi: 1S/C9H7BrClF2NO2/c1-16-9(15)5-2-4(3-10)6(11)7(14-5)8(12)13/h2,8H,3H2,1H3
- InChI Key: SXOKINHKQRHICR-UHFFFAOYSA-N
- SMILES: BrCC1C=C(C(=O)OC)N=C(C(F)F)C=1Cl
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 16
- Rotatable Bond Count: 4
- Complexity: 258
- XLogP3: 2.9
- Topological Polar Surface Area: 39.2
Methyl 4-(bromomethyl)-3-chloro-2-(difluoromethyl)pyridine-6-carboxylate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Alichem | A029048352-1g |
Methyl 4-(bromomethyl)-3-chloro-2-(difluoromethyl)pyridine-6-carboxylate |
1805280-05-0 | 97% | 1g |
$1,519.80 | 2022-04-01 |
Methyl 4-(bromomethyl)-3-chloro-2-(difluoromethyl)pyridine-6-carboxylate Related Literature
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1. Calcium sulfate hemihydrate whisker reinforced polyvinyl alcohol with improved shape memory effect†Wenpeng Zhao,Chuanhui Gao,Hongfei Sang,Jun Xu,Chuanxing Wang,Yumin Wu RSC Adv., 2016,6, 52982-52986
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2. Benzothiadiazole building units in solution-processable small molecules for organic photovoltaicsJia Du,Michael C. Biewer,Mihaela C. Stefan J. Mater. Chem. A, 2016,4, 15771-15787
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Jian Jiao,Johanna Kanellopoulos,Wei Wang,Siddharth S. Ray,Hans Foerster,Dieter Freude,Michael Hunger Phys. Chem. Chem. Phys., 2005,7, 3221-3226
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Bufeng Zhang,Zhonggang Wang Chem. Commun., 2009, 5027-5029
Additional information on Methyl 4-(bromomethyl)-3-chloro-2-(difluoromethyl)pyridine-6-carboxylate
Methyl 4-(bromomethyl)-3-chloro-2-(difluoromethyl)pyridine-6-carboxylate (CAS No. 1805280-05-0): A Key Intermediate in Modern Pharmaceutical Synthesis
Methyl 4-(bromomethyl)-3-chloro-2-(difluoromethyl)pyridine-6-carboxylate (CAS No. 1805280-05-0) is a highly versatile and significant compound in the realm of pharmaceutical chemistry. Its unique structural features, characterized by the presence of both bromomethyl and chloro substituents on a pyridine ring, along with a difluoromethyl group, make it an invaluable intermediate in the synthesis of various bioactive molecules. This compound has garnered considerable attention in recent years due to its role in the development of novel therapeutic agents targeting a wide range of diseases.
The pyridine-6-carboxylate moiety in the molecular structure of Methyl 4-(bromomethyl)-3-chloro-2-(difluoromethyl)pyridine-6-carboxylate serves as a crucial pharmacophore, contributing to the compound's binding affinity and biological activity. The presence of bromomethyl and chloro groups provides reactive sites for further functionalization, enabling chemists to tailor the molecule for specific pharmacological applications. This flexibility has made it a preferred building block in the synthesis of small-molecule drugs, particularly those aimed at modulating enzyme activity and receptor interactions.
In recent years, there has been a surge in research focused on developing inhibitors for enzymes involved in cancer metabolism. Methyl 4-(bromomethyl)-3-chloro-2-(difluoromethyl)pyridine-6-carboxylate has emerged as a key intermediate in the synthesis of such inhibitors. For instance, studies have demonstrated its utility in constructing molecules that target poly(ADP-ribose) polymerase (PARP) enzymes, which play a critical role in DNA repair and are implicated in various cancers. The difluoromethyl group, a well-known pharmacophore in drug discovery, enhances the metabolic stability and binding affinity of these inhibitors, making them more effective in clinical settings.
The compound's structural features also make it valuable in the development of antiviral agents. Researchers have leveraged its reactivity to create novel pyridine-based scaffolds that exhibit potent activity against viral proteases and integrases. These proteases are essential for viral replication and assembly, making them attractive targets for antiviral drug development. The bromomethyl and chloro substituents facilitate further derivatization, allowing chemists to optimize the compounds for improved efficacy and reduced toxicity.
Moreover, Methyl 4-(bromomethyl)-3-chloro-2-(difluoromethyl)pyridine-6-carboxylate has found applications in the synthesis of kinase inhibitors, which are widely used to treat various types of cancer. The pyridine ring is a common motif in kinase inhibitors due to its ability to form hydrogen bonds with key residues in the active site of these enzymes. By incorporating the bromomethyl and chloro groups, researchers can fine-tune the electronic properties of the molecule, enhancing its binding interactions with target kinases. This has led to the development of several lead compounds that are currently undergoing preclinical evaluation.
The use of computational methods has further accelerated the discovery process for Methyl 4-(bromomethyl)-3-chloro-2-(difluoromethyl)pyridine-6-carboxylate derivatives. Molecular modeling techniques have been employed to predict the binding modes of these compounds with their target enzymes, providing valuable insights into their mechanism of action. These predictions have guided synthetic efforts toward optimizing potency and selectivity. Additionally, virtual screening algorithms have been used to identify novel analogs with enhanced pharmacological properties.
In conclusion, Methyl 4-(bromomethyl)-3-chloro-2-(difluoromethyl)pyridine-6-carboxylate is a cornerstone compound in modern pharmaceutical synthesis. Its unique structural features and reactivity make it an indispensable tool for medicinal chemists working on next-generation therapeutics. As research continues to uncover new applications for this compound, its importance is only expected to grow. The ongoing development of innovative synthetic strategies and computational tools will further enhance its utility in drug discovery efforts worldwide.
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